![molecular formula C16H19ClN2O3 B2380358 N-(2-(7-クロロ-3-オキソ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エチル)シクロブタンカルボキサミド CAS No. 2034226-50-9](/img/structure/B2380358.png)
N-(2-(7-クロロ-3-オキソ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エチル)シクロブタンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound
科学的研究の応用
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide has diverse scientific research applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Studied for possible therapeutic uses, including anti-inflammatory and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process. Typically, the synthesis involves:
Formation of the oxazepine core: : Starting from a benzoic acid derivative, a cyclization reaction is performed in the presence of suitable dehydrating agents to form the oxazepine structure.
Chlorination: : Introduction of the chloro substituent is achieved using chlorinating reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Amidation: : The final step involves reacting the resulting intermediate with cyclobutanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base to form the target amide compound.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory procedures with modifications to improve yield, cost-efficiency, and environmental sustainability. Catalysts and optimized reaction conditions are employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, forming higher oxidation state products.
Reduction: : Reacting with reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, alkylating agents.
Major Products
The major products formed depend on the specific reactions:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced intermediates with altered functional groups.
Substitution: : Compounds with new substituents on the aromatic ring or amide nitrogen.
作用機序
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by:
Binding to active sites: : Inhibiting enzyme activity or blocking receptor-ligand interactions.
Pathway modulation: : Affecting signaling pathways involved in disease processes.
類似化合物との比較
Similar Compounds
N-(2-(7-chloro-2,3-dihydro-3-oxo-1,4-benzoxazepin-4-yl)ethyl)acetamide: : Features a similar oxazepine core but different substituents.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide: : Contains a thiazepine core and cyclopentanecarboxamide moiety.
Unique Features
Chloro substituent: : Influences the compound's reactivity and binding affinity.
Oxazepine core: : Imparts distinct structural and electronic properties, enhancing its potential biological activity.
Conclusion
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a compound with intriguing chemical properties and diverse applications. Its synthesis, reactivity, and potential in various fields make it a subject of ongoing research and interest.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(8-13)9-19(15(20)10-22-14)7-6-18-16(21)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBISEFIDNTSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)
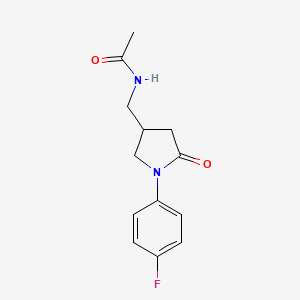
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)
![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)
![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)
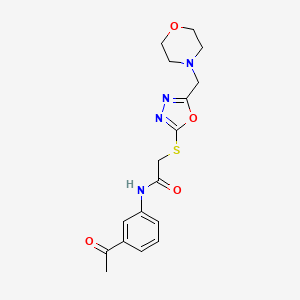
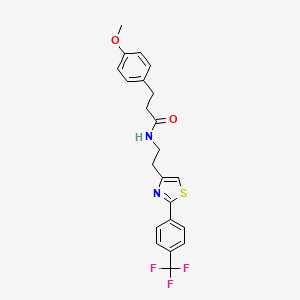
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2380288.png)
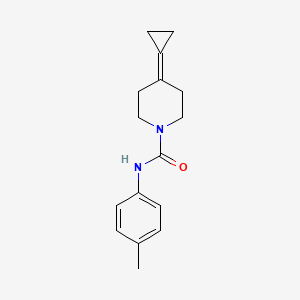
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
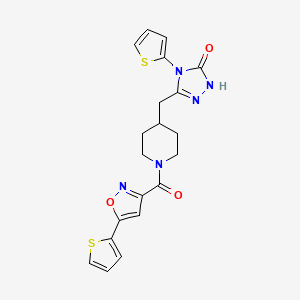
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)
![6-(4-Bromo-phenyl)-dibenzo[c,e]azepine-5,7-dione](/img/structure/B2380297.png)
